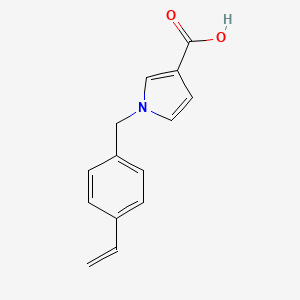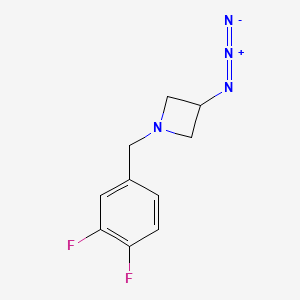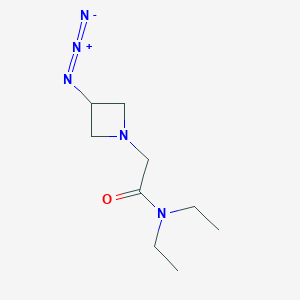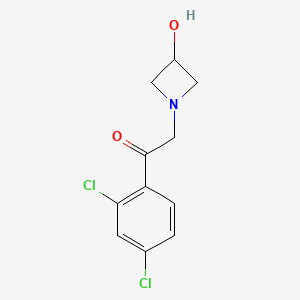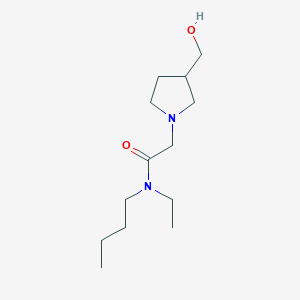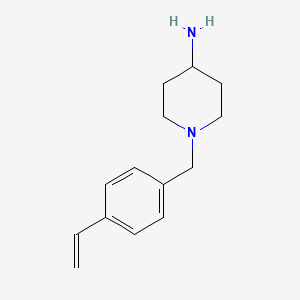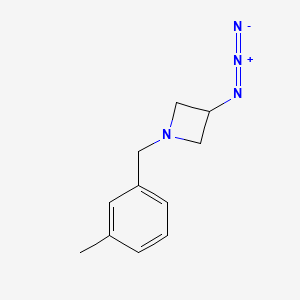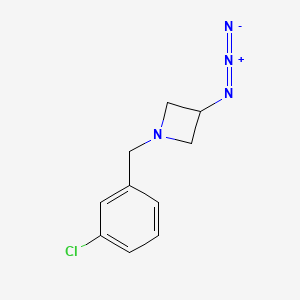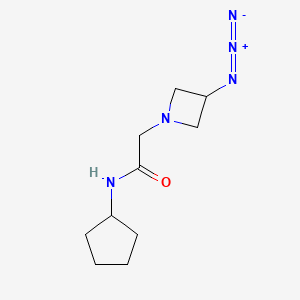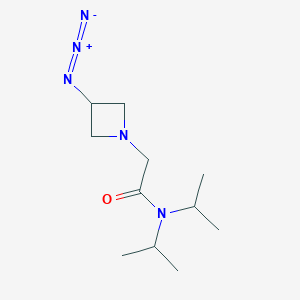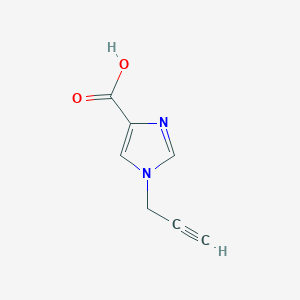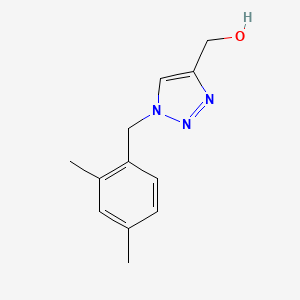
(1-(2,4-二甲基苯基)-1H-1,2,3-三唑-4-基)甲醇
描述
(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a benzyl group attached to it, which is an aromatic compound derived from benzene . The molecule also contains a methanol group, indicating the presence of an alcohol functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the attachment of the benzyl and methanol groups. The benzene ring could undergo electrophilic aromatic substitution, a reaction that maintains aromaticity . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, being aromatic, has a planar structure with conjugated pi bonds . The triazole ring also has a planar structure, with the two nitrogen atoms and three carbon atoms arranged in a five-membered ring . The methanol group would be attached to one of these atoms, likely via a single bond .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The benzene ring could undergo electrophilic aromatic substitution reactions . The alcohol group could participate in reactions typical of alcohols, such as dehydration or oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the alcohol group could make it polar and capable of forming hydrogen bonds . The aromatic benzene ring could contribute to its stability and possibly its reactivity .
科学研究应用
催化应用
(1-(2,4-二甲基苯基)-1H-1,2,3-三唑-4-基)甲醇及其衍生物已被广泛研究,特别是在促进Huisgen 1,3-双极环加成反应中的作用。从类似化合物衍生的三(三唑基)甲醇-Cu(I)配合物在这些反应中表现出卓越的催化活性,提供低催化剂负载量、与各种官能团的兼容性以及在室温下操作简便 (Ozcubukcu et al., 2009)。另一项研究突出了一种三唑衍生物,增强了铜催化的偶氮-炔烃环加成的速率,标志着其在“点击”化学应用中的潜力,由于其在温和条件下的稳定性和优异产率 (Tale et al., 2015)。此外,三(三唑基)甲醇配体在CuAAC反应中得到有效应用,展示了其在基质如Merrifield树脂上固定时的稳定性和可重复使用性,表明其在工业规模应用中的潜力 (Ozkal等,2012)。
相互作用和分子结构
研究还关注涉及三唑化合物的分子结构和相互作用。一项研究讨论了某些三唑衍生物中π孔锗键合相互作用,提供了有关取代基对这些相互作用的电子效应以及其对分子稳定性和反应性的影响的见解 (Ahmed等,2020)。另一项研究展示了具有分子几何变化的三唑化合物的晶体结构,影响其生物活性,如α-葡萄糖苷酶抑制 (Gonzaga et al., 2016)。
抗菌和抗病毒性能
此外,研究探讨了新型三唑化合物的抗菌、抗真菌和抗抽搐性能。一项研究合成了表现出中等抗菌和抗真菌活性的新三唑衍生物,其中一些显示出显著的抗抽搐效果 (Rajasekaran et al., 2006)。另一系列三唑衍生物表现出高抗菌活性,突显了这些化合物在开发新的治疗剂方面的潜力 (Sunitha et al., 2017)。
未来方向
The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its interactions with other molecules. Further investigation and exploration of its potential in various fields would contribute to its potential application in the future .
属性
IUPAC Name |
[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPIIPDHZUXTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



